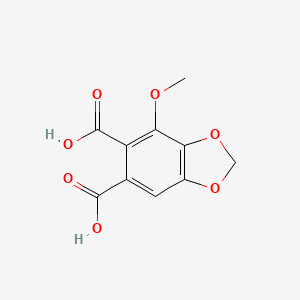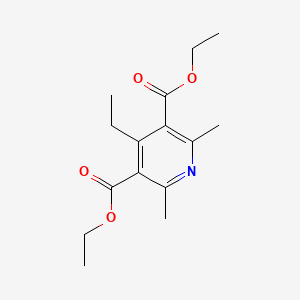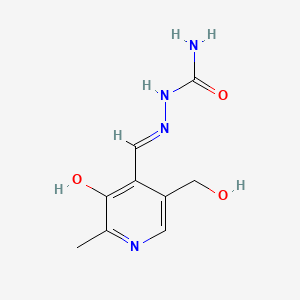
Propan-2-yl 2,4,5-trichlorophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2,4,5-trichlorophenyl carbonate is a chemical compound with the molecular formula C10H9Cl3O3. It is known for its unique structure, which includes a carbonate ester functional group attached to a trichlorophenyl ring. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be synthesized through the reaction of 2,4,5-trichlorophenol with isopropyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,4,5-trichlorophenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate ester can hydrolyze to form 2,4,5-trichlorophenol and isopropanol.
Substitution: The trichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenol and isopropanol.
Substitution: Various substituted phenyl carbonates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Propan-2-yl 2,4,5-trichlorophenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the manufacture of polymers, coatings, and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of propan-2-yl 2,4,5-trichlorophenyl carbonate involves its interaction with various molecular targets. The carbonate ester group can undergo hydrolysis, releasing 2,4,5-trichlorophenol, which can interact with biological molecules. The trichlorophenyl ring can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Propan-2-yl 2,4,5-trichlorophenyl carbonate can be compared with other similar compounds, such as:
Propan-2-yl 2,4,6-trichlorophenyl carbonate: Similar structure but with a different substitution pattern on the phenyl ring.
Propan-2-yl 3,4,5-trichlorophenyl carbonate: Another isomer with different chlorine atom positions.
Methyl 2,4,5-trichlorophenyl carbonate: Similar compound with a methyl group instead of an isopropyl group.
These compounds share similar reactivity and applications but differ in their specific chemical and physical properties, making each unique in its own right.
Properties
CAS No. |
5335-16-0 |
|---|---|
Molecular Formula |
C10H9Cl3O3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
propan-2-yl (2,4,5-trichlorophenyl) carbonate |
InChI |
InChI=1S/C10H9Cl3O3/c1-5(2)15-10(14)16-9-4-7(12)6(11)3-8(9)13/h3-5H,1-2H3 |
InChI Key |
NVIRHLCJVYRKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
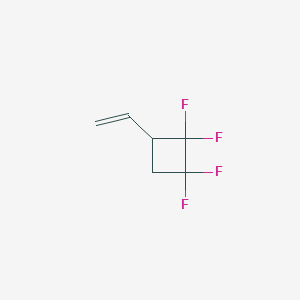


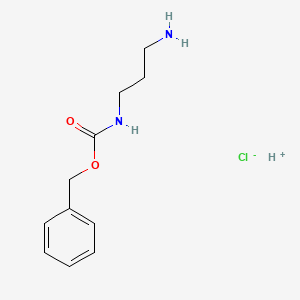
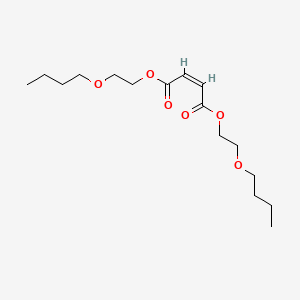
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

